molecular formula C21H14ClNO B14483721 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 66294-26-6

3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14483721
CAS No.: 66294-26-6
M. Wt: 331.8 g/mol
InChI Key: UTJWMYGPERQGLX-UHFFFAOYSA-N
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Description

3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes a benzylidene group, a chloro substituent, and a phenyl group attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoindolinone derivatives with oxidized functional groups.

    Reduction: Benzyl-substituted isoindolinones.

    Substitution: Various substituted isoindolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-2,3-dihydro-1H-isoindol-1-one: Lacks the chloro substituent.

    7-Chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks the benzylidene group.

    2-Phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks both the benzylidene and chloro substituents.

Uniqueness

3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the benzylidene and chloro substituents, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

66294-26-6

Molecular Formula

C21H14ClNO

Molecular Weight

331.8 g/mol

IUPAC Name

3-benzylidene-7-chloro-2-phenylisoindol-1-one

InChI

InChI=1S/C21H14ClNO/c22-18-13-7-12-17-19(14-15-8-3-1-4-9-15)23(21(24)20(17)18)16-10-5-2-6-11-16/h1-14H

InChI Key

UTJWMYGPERQGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=CC=C3)Cl)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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